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Compound of Interest

Compound Name: 4-(2,6-Dichlorophenyl)-1-butene

Cat. No.: B039716

Technical Guide: 4-(2,6-Dichlorophenyl)-1-
butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(2,6-
Dichlorophenyl)-1-butene. Due to the limited availability of experimental data for this specific
compound, this guide combines reported information with predicted properties and generalized
experimental methodologies based on analogous compounds. The document covers the
physicochemical properties, proposed synthesis, and predicted spectral characteristics.
Additionally, it briefly touches upon the potential pharmacological relevance of dichlorophenyl
moieties.

Chemical Properties

4-(2,6-Dichlorophenyl)-1-butene is an organochlorine compound featuring a butene chain
attached to a 2,6-dichlorinated phenyl group. The presence of the chlorine atoms on the
aromatic ring is expected to influence its electronic properties, reactivity, and potential
biological activity.
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Table 1: Physicochemical Properties of 4-(2,6-
Dichlorophenyl)-1-butene

Property Value Source/Comment

Molecular Formula C10H10Cl2 [1]

Molecular Weight 201.09 g/mol [1]

Appearance Pale yellow to colorless oil Predicted[2]

Boiling Point 244.6 + 25.0 °C (at 760 Torr) Predicted[2]

Melting Point Not available

Density 1.153 + 0.06 g/cms3 (at 20 °C) Predicted[2]

Solubility Not available ikely soluble in organic
solvents.

CAS Number 117269-67-7 [1]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-(2,6-Dichlorophenyl)-1-butene
is not readily available in the surveyed literature. However, a plausible synthetic route can be
proposed based on established organometallic cross-coupling reactions. One common method
for the formation of a carbon-carbon bond between an aromatic ring and an alkyl chain is the
Suzuki coupling reaction.

Proposed Synthesis Workflow: Suzuki Coupling

A potential synthesis could involve the coupling of a 2,6-dichlorophenylboronic acid with a 4-
bromo-1-butene in the presence of a palladium catalyst and a base.
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Reactants Reaction Conditions
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Proposed Suzuki coupling workflow for the synthesis of 4-(2,6-Dichlorophenyl)-1-butene.

Detailed Methodology (Hypothetical):

+ Reaction Setup: To a flame-dried round-bottom flask, add 2,6-dichlorophenylboronic acid
(1.2 equivalents), 4-bromo-1-butene (1.0 equivalent), and a palladium catalyst such as
Pd(PPhs)4 (0.05 equivalents).
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» Solvent and Base Addition: Add a degassed mixture of toluene and a 2M aqueous solution of
sodium carbonate.

» Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or
argon) at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

o Workup: After completion, cool the reaction to room temperature. Dilute with water and
extract the agueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic
layers, wash with brine, and dry over anhydrous sodium sulfate.

 Purification: Concentrate the organic phase under reduced pressure. Purify the crude
product by column chromatography on silica gel using a suitable eluent system (e.g., a
hexane/ethyl acetate gradient) to yield the pure 4-(2,6-Dichlorophenyl)-1-butene.

Spectroscopic Data (Predicted)

No experimental spectra for 4-(2,6-Dichlorophenyl)-1-butene have been found. The following
tables outline the predicted spectral data based on the molecule's structure and known values
for similar chemical environments.

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~73-7.1 m 3H Ar-H
~59-57 m 1H -CH=CH:z
~51-4.9 m 2H -CH=CH:
~2.8 t 2H Ar-CHa-
~24 q 2H -CH2-CH=CH:z

Table 3: Predicted **C NMR Spectral Data (in CDCI3)
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Chemical Shift (6, ppm) Assighment
~ 138 C=CH:

~136 Ar-C-Cl (x2)
~ 135 Ar-C-CHz
~128 Ar-CH (x3)

~ 115 C=CH:

~35 Ar-CH:2

~33 CH2-C=

Table 4: licted | : |

Wavenumber (cm~—2) Vibration Functional Group

~ 3080 C-H stretch =C-H (alkene)

~ 2930, 2850 C-H stretch -C-H (alkane)

~ 1640 C=C stretch Alkene

~ 1570, 1450 C=C stretch Aromatic ring

~ 990, 910 C-H bend =C-H (alkene, out-of-plane)
~ 780 C-Cl stretch Aryl chloride

Predicted Mass Spectrometry Fragmentation

The mass spectrum of 4-(2,6-Dichlorophenyl)-1-butene is expected to show a molecular ion
peak [M]*. Due to the presence of two chlorine atoms, characteristic isotopic peaks at [M+2]*
and [M+4]* will be observed. Common fragmentation patterns would likely involve the loss of
the butenyl chain or cleavage at the benzylic position.

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or involvement in any
signaling pathways for 4-(2,6-Dichlorophenyl)-1-butene. However, the dichlorophenyl moiety

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b039716?utm_src=pdf-body
https://www.benchchem.com/product/b039716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

is a common feature in a variety of pharmacologically active compounds. For instance,
dichlorophenyl derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs),
antidepressants, and antifungal agents. The specific substitution pattern of the chlorine atoms
can significantly influence the compound's interaction with biological targets. Further research
would be necessary to determine if 4-(2,6-Dichlorophenyl)-1-butene exhibits any significant
biological effects.

Conclusion

4-(2,6-Dichlorophenyl)-1-butene is a chemical compound for which detailed experimental
data is scarce. This guide has provided a summary of its known and predicted chemical
properties. The proposed synthesis and predicted spectral data offer a starting point for
researchers interested in this molecule. Future experimental work is required to validate these
predictions and to explore the potential biological relevance of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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